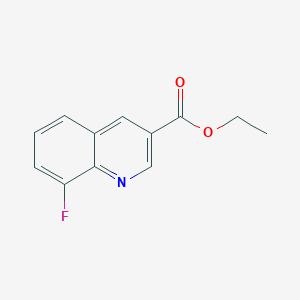

Ethyl 8-fluoroquinoline-3-carboxylate

Beschreibung

Historical Context of Quinolone and Fluoroquinolone Development

The journey of quinolone antibacterial agents began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis. wikipedia.org This first-generation quinolone, though technically a naphthyridine, established the core pharmacophore and was primarily used for treating urinary tract infections caused by Gram-negative bacteria. wikipedia.orgoup.cominfectweb.com However, its limited spectrum and modest oral absorption necessitated further development. researchgate.net

The 1970s marked a significant evolution with the introduction of a fluorine atom to the quinoline (B57606) ring, leading to the development of fluoroquinolones. infectweb.comnih.gov Flumequine, appearing in 1976, was the first monofluoroquinolone and hinted at the potential for improved activity. oup.com The real breakthrough came with compounds like norfloxacin (B1679917) and ciprofloxacin (B1669076) in the late 1970s and early 1980s. infectweb.comresearchgate.netnih.gov The addition of a fluorine atom at the C-6 position dramatically expanded the antibacterial spectrum to include some Gram-positive bacteria and improved pharmacokinetic properties, such as tissue penetration. wikipedia.orginfectweb.comnih.gov

Subsequent generations of fluoroquinolones, developed from the 1990s onwards, brought further structural modifications, enhancing activity against Gram-positive cocci and anaerobes. nih.gov This progression has cemented the quinolone and fluoroquinolone classes as vital components of the antimicrobial armamentarium. oup.com

| Era | Key Compound(s) | Significant Advancement |

|---|---|---|

| 1960s | Nalidixic Acid | Discovery of the first quinolone antibacterial agent. wikipedia.orgoup.com |

| 1970s | Flumequine, Pipemidic Acid | Introduction of the first fluoroquinolone and modifications improving Gram-negative activity. oup.comresearchgate.net |

| 1980s | Norfloxacin, Ciprofloxacin | Development of broad-spectrum fluoroquinolones with improved pharmacokinetics. infectweb.comnih.gov |

| 1990s - Present | Levofloxacin (B1675101), Moxifloxacin (B1663623), Gatifloxacin | "Respiratory quinolones" with enhanced activity against Gram-positive bacteria and anaerobes. infectweb.comnih.gov |

Importance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring, a fused bicyclic heterocycle of benzene (B151609) and pyridine (B92270), is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govbohrium.com This designation stems from its ability to form the structural basis for compounds with a wide array of pharmacological activities. nih.govnih.govfrontiersin.org The versatility of the quinoline nucleus allows for functionalization at various positions, leading to derivatives with diverse biological targets. frontiersin.org

Beyond its foundational role in antibacterial agents, the quinoline scaffold is integral to drugs with anticancer, antimalarial, anti-inflammatory, and antiviral properties. nih.govorientjchem.org Its unique structure enables interaction with various biological receptors and enzymes, making it a focal point for the design and synthesis of novel therapeutic agents. nih.govbohrium.com Researchers continue to explore quinoline derivatives for new applications, demonstrating its enduring importance in drug discovery. nih.govorientjchem.org

| Pharmacological Activity | Relevance of Quinoline Scaffold |

|---|---|

| Antibacterial | Forms the core of quinolone and fluoroquinolone antibiotics. nih.govnih.gov |

| Anticancer | Derivatives have shown to inhibit cancer cell growth and induce apoptosis. nih.govorientjchem.org |

| Antimalarial | The basis for classic drugs like chloroquine. wikipedia.org |

| Anti-inflammatory | Quinoline hybrids have demonstrated potent anti-inflammatory effects. nih.govbohrium.com |

| Antiviral | Serves as a scaffold for developing agents against various viruses. orientjchem.org |

Positioning of Ethyl 8-fluoroquinoline-3-carboxylate as a Core Scaffold or Synthetic Intermediate

This compound serves as a crucial building block or synthetic intermediate in the creation of more complex molecules. The ester and fluoro-substituted quinoline core provide a versatile platform for further chemical modifications. The ethyl ester at the 3-position and the fluorine atom at the 8-position are key functional groups that can be manipulated to build a diverse range of derivatives.

This compound and its close analogs, such as 8-fluoroquinoline-3-carboxylic acid, are used in the synthesis of novel quinoline derivatives being investigated for various biological activities. ontosight.ai For example, similar structures are precursors in the synthesis of new fluoroquinolone antibiotics. The ester group can be hydrolyzed to the corresponding carboxylic acid, a critical step in forming many active antibacterial agents. mdpi.com Furthermore, other positions on the quinoline ring can be functionalized to introduce different substituents, leading to new chemical entities with potentially enhanced or novel therapeutic properties. nih.gov The synthesis of compounds like ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate demonstrates the utility of such scaffolds in constructing highly substituted quinolone systems for biological evaluation. mdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 8-fluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWANFMWJBLPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573652 | |

| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71082-35-4 | |

| Record name | Ethyl 8-fluoroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 8 Fluoroquinoline 3 Carboxylate and Its Derivatives

Established Synthetic Pathways to the Quinoline (B57606) Core

The construction of the ethyl 8-fluoroquinoline-3-carboxylate molecule relies on established methods in heterocyclic chemistry, ensuring precise control over the placement of substituents on the quinoline ring. The process involves the formation of the bicyclic quinoline system, regioselective introduction of the fluorine atom, and installation of the ethyl carboxylate group.

Cyclization Reactions for Quinolone Ring Formation

The most common and direct route to the 4-oxo precursor of this compound is the Gould-Jacobs reaction. wikipedia.orglookchem.comablelab.eu This method involves the condensation of a substituted aniline (B41778) with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. lookchem.comablelab.eu

The reaction begins with the nucleophilic attack of the aniline derivative on DEEM, leading to the formation of an anilinomethylenemalonate intermediate. wikipedia.org This intermediate then undergoes an intramolecular cyclization at high temperatures, typically in a high-boiling solvent like diphenyl ether, to yield the 4-hydroxyquinoline-3-carboxylate structure. lookchem.com This product exists in tautomeric equilibrium with its 4-oxo form. wikipedia.org

While the Gould-Jacobs reaction is highly effective for this specific substitution pattern, other classical methods for quinoline synthesis include:

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-quinolones or 2-quinolones.

Skraup Synthesis: A vigorous reaction that produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent.

Friedländer Synthesis: This involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.

For the synthesis of this compound, the Gould-Jacobs approach is generally preferred due to its efficiency in installing the required C-3 carboxylate group directly.

Introduction of Fluorine at Position 8

The regioselective introduction of a fluorine atom at the C-8 position is crucial. This is most reliably achieved by starting the synthesis with a pre-fluorinated precursor. lookchem.com For the target molecule, the required starting material is 2-fluoroaniline (B146934) .

By using 2-fluoroaniline in the Gould-Jacobs reaction, the fluorine atom is already in the desired position on the benzene (B151609) ring before the cyclization occurs. This strategy avoids the challenges of direct fluorination of the quinoline ring, which can be non-selective and lead to a mixture of isomers, requiring difficult purification steps. The fluorine atom's electron-withdrawing nature can influence the reactivity of the aniline and the subsequent cyclization conditions.

Esterification at Position 3

The ethyl carboxylate group at the C-3 position is conveniently introduced as part of the Gould-Jacobs reaction itself. The use of diethyl ethoxymethylenemalonate (DEEM) as a reactant ensures that an ethyl carboxylate is directly incorporated into the quinoline ring during the cyclization process. lookchem.comnih.gov This makes it a highly atom- and step-economical approach.

Alternatively, if the synthesis route were to yield 8-fluoroquinoline-3-carboxylic acid, standard esterification procedures could be employed. ontosight.ai The most common method is the Fischer esterification, which involves refluxing the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This reversible reaction is driven to completion by using a large excess of the alcohol. masterorganicchemistry.com

Functionalization and Derivatization Strategies

The this compound molecule serves as a versatile platform for further chemical modification, particularly at the C-3 ester functional group.

Modifications at the C-3 Carboxylate Moiety

The C-3 ethyl carboxylate is a key handle for introducing diverse functionalities. Common transformations include:

Hydrolysis: Saponification of the ethyl ester using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup, readily yields the corresponding 8-fluoroquinoline-3-carboxylic acid . lookchem.comontosight.ai This acid is often a key intermediate for further derivatization.

Amidation: The carboxylic acid can be converted to a variety of amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with primary or secondary amines to form the desired amide. Alternatively, peptide coupling reagents can directly couple the carboxylic acid with an amine.

Reduction: The ester can be reduced to the corresponding primary alcohol, (8-fluoroquinolin-3-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

These transformations allow for the synthesis of a wide array of derivatives with modified physicochemical and biological properties. nih.gov

In medicinal chemistry, the carboxylic acid group is often replaced by bioisosteres to modulate properties such as acidity, membrane permeability, and metabolic stability. nih.govdrughunter.comhyphadiscovery.com Common bioisosteric replacements for the carboxylate moiety include hydroxamic acids and five-membered heterocycles like triazoles. nih.govnih.gov

Hydroxamic Acids: The synthesis of a hydroxamic acid derivative from this compound typically involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid. The carboxylic acid is then coupled with hydroxylamine (B1172632) (NH₂OH) or a protected form thereof, such as O-(tetrahydro-2H-pyran-2-yl)hydroxylamine. scienceopen.comresearchgate.net Standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are often used to facilitate this conversion. scienceopen.comnih.gov

Triazoles: The 1,2,3-triazole ring is a popular carboxylic acid bioisostere. nih.gov Its synthesis is often achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govacs.org To convert the C-3 carboxylate into a triazole, a multi-step sequence is required. For instance, the carboxylic acid can be converted to a primary amide, which is then dehydrated to a nitrile. The nitrile can be transformed into an azide (B81097), which then reacts with a terminal alkyne to form the triazole ring. A more direct route involves coupling the carboxylic acid with an amino-alkyne (like propargylamine) to form an alkynyl amide. acs.org This intermediate can then be reacted with an organic azide via CuAAC to generate the desired 1,2,3-triazole-linked quinoline hybrid. tubitak.gov.tr

These bioisosteric replacement strategies significantly expand the chemical space accessible from this compound, enabling the fine-tuning of molecular properties for various applications.

Formation of Hybrid Structures (e.g., quinoline-thiadiazole-pyrimidine)

The synthesis of hybrid molecules, which covalently link two or more distinct pharmacophoric moieties, is a prominent strategy in drug discovery. thesciencein.org The quinoline nucleus can be elaborated and linked to other heterocyclic systems like thiadiazole and pyrimidine (B1678525) to generate complex architectures.

One common synthetic route involves converting the C-3 ethyl carboxylate group of a quinoline precursor into a hydrazide, which can then be cyclized to form a 1,3,4-thiadiazole (B1197879) ring. For instance, a chloro-substituted quinoline-3-carboxylate can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide. This intermediate can then undergo cyclization with carbon disulfide in the presence of a base to yield a quinolinyl-thiadiazole derivative. Further functionalization can lead to more complex hybrids. nih.govresearchgate.net

Similarly, quinoline-pyrimidine hybrids can be synthesized through various convergent pathways. nih.gov A common method involves the nucleophilic substitution reaction between an amino-functionalized quinoline and a chloro-substituted pyrimidine. nih.govresearchgate.net Microwave-assisted, catalyst-free aromatic nucleophilic substitution has been shown to be an efficient and green method for coupling these two heterocyclic systems in good to excellent yields. nih.gov

Substitutions at the C-4 Position

The C-4 position of the quinoline ring, often present as a 4-hydroxy or 4-oxo tautomer in derivatives of this compound, is a key site for modification. A crucial transformation at this position is its conversion to a halide, typically a chloro group, which then serves as an excellent leaving group for subsequent nucleophilic substitution reactions.

This chlorination is commonly achieved by treating the 4-hydroxyquinoline (B1666331) precursor with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). chemicalbook.comnih.gov The reaction is typically performed by heating the substrate in excess POCl₃, which often acts as both the reagent and the solvent. chemicalbook.com This transformation is a pivotal step in the synthesis of many quinolone-based compounds, as the resulting 4-chloroquinoline (B167314) derivative is highly susceptible to attack by various nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse functional groups at this position.

Table 1: Representative Chlorination Reaction at C-4 Position

| Starting Material | Reagent | Conditions | Product |

| Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | Phosphorus oxychloride (POCl₃) | 100 °C, 3.5 h | Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate |

Modifications at the C-7 Position

The C-7 position is one of the most frequently modified sites on the quinoline ring, as substituents at this position significantly influence the properties of the resulting molecule. nih.gov These modifications are typically accomplished via nucleophilic aromatic substitution on a precursor bearing a good leaving group, such as a halogen, at the C-7 position.

A vast number of quinoline derivatives feature nitrogen-based substituents at the C-7 position. The introduction of these amine appendages is a cornerstone of quinolone chemistry. nih.govmdpi.com This is achieved through the nucleophilic aromatic substitution (SNAr) reaction, where a C-7 halo-substituted quinoline is treated with a primary or secondary amine. nih.govnih.gov

Commonly used amines include piperazine (B1678402) and its derivatives, as well as various primary amines. mdpi.comresearchgate.net The reaction conditions typically involve heating the reactants in a polar aprotic solvent such as dimethylformamide (DMF) or in an alcohol, sometimes in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the hydrogen halide formed during the reaction. mdpi.com This methodology allows for the facile introduction of a wide array of amine-containing side chains, enabling fine-tuning of the molecule's characteristics. nih.govnih.gov

The efficiency of nucleophilic aromatic substitution at the C-7 position is greatly enhanced by the presence of a strong electron-withdrawing group on the quinoline ring, particularly at a position ortho or para to the leaving group. mdpi.comnih.gov An 8-nitro group serves as a powerful activating group for substitution at C-7. mdpi.com

The nitro group's strong electron-withdrawing nature (-I and -M effects) delocalizes the negative charge of the Meisenheimer complex intermediate formed during the nucleophilic attack, thereby stabilizing it and lowering the activation energy of the reaction. nih.gov This activation facilitates the displacement of the C-7 halide by even weak nucleophiles, such as substituted anilines, under relatively mild conditions. mdpi.comresearchgate.net The synthesis of the required 8-nitroquinoline (B147351) precursors can be achieved through multi-step sequences starting from appropriately substituted benzoic acids. mdpi.com

Table 2: C-7 Substitution Activated by an 8-Nitro Group

| Starting Material | Nucleophile | Conditions | Product |

| Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Substituted primary amines (e.g., p-toluidine, aniline) | Heating in solvent (e.g., ethanol) | Ethyl 7-(substituted-amino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives |

Modifications at the N-1 Position

The introduction of these groups is typically achieved through N-alkylation reactions. For example, in the Gould-Jacobs reaction, a key step in many quinolone syntheses, an aniline derivative reacts with an acrylate (B77674) derivative. The cyclization step can be followed by N-alkylation if the nitrogen atom is unsubstituted. In the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, for instance, cyclopropylamine (B47189) is introduced early in the synthetic sequence, which ultimately becomes the N-1 substituent after the cyclization step. mdpi.com

Substitutions at the C-5 Position

While not as commonly modified as the C-7 position, the C-5 position of the quinoline ring can also be functionalized. Electrophilic aromatic substitution on the quinoline ring system preferentially occurs on the benzene ring rather than the pyridine (B92270) ring. Under acidic conditions, where the quinoline nitrogen is protonated to form the quinolinium ion, the benzene ring is less deactivated towards electrophilic attack. stackexchange.com

Nitration of quinoline, for example, typically yields a mixture of 5-nitro and 8-nitro derivatives. stackexchange.com This indicates that the C-5 position is susceptible to electrophilic attack. Halogenation, such as bromination, can also be directed to the C-5 position, leading to intermediates like Ethyl 5-bromo-8-fluoroquinoline-3-carboxylate. bldpharm.com These C-5 substituted derivatives can then be used in further transformations, such as Suzuki cross-coupling reactions, to introduce aryl groups at this position. scispace.com

Catalytic Approaches and Green Chemistry in Synthesis

The principles of green chemistry, which aim to reduce waste and utilize less hazardous substances, are increasingly being integrated into the synthesis of quinoline scaffolds. sciety.orgijpsjournal.com This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient methods like microwave-assisted synthesis. qeios.comrsc.org

One notable green approach involves the use of novel catalysts in aqueous media. For instance, a Keplerate-type giant-ball nanoporous isopolyoxomolybdate, specifically (NH4)42[MoVI72MoV60O372(CH3COO)30(H2O)72], has been effectively used as a catalyst for the synthesis of fluoroquinolone compounds. This method employs refluxing water as a solvent, offering advantages such as short reaction times, simple product isolation, and the use of an eco-friendly catalyst that can be recovered and reused. qeios.com

Other green strategies include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. qeios.comrsc.org For example, quinolone derivatives have been synthesized using microwave-assisted one-pot techniques from p-substituted anilines and diethyl ethoxy methylene (B1212753) malonate. qeios.com

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can lead to improved efficiency. jocpr.com

Use of biomass feedstock: Three-component reactions involving ethyl lactate (B86563) (a biomass feedstock), anilines, and aldehydes have been developed using simple iron(III) chloride catalysis under neat conditions, avoiding the need for an additional organic medium or external oxidant. rsc.org

Magnetic nanocomposites as catalysts: In one method, Fe3O4/KF/Clinoptilolite@MWCNTs magnetic nanocomposites were used as a catalyst in an ionic liquid for the synthesis of furo[2,3-f]quinoline derivatives. This catalyst can be easily separated using an external magnet and reused. iau.ir

These catalytic and green chemistry approaches represent a paradigm shift in the synthesis of quinoline derivatives, moving towards more sustainable and efficient chemical manufacturing. researchgate.net

Reaction Condition Optimization for Improved Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, which is a key objective in both academic research and industrial production. beilstein-journals.org This process involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time.

A significant improvement in the synthesis of a related compound, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, highlights the impact of optimization. The original procedure for preparing a key ester intermediate was challenging, requiring column chromatography for purification and resulting in yields no higher than 65%. By modifying the conditions, specifically lowering the cyclization temperature from 160 °C to 85 °C and shortening the heating time to 2 hours, the yield was dramatically increased to over 89%. mdpi.com Crucially, this optimization eliminated the need for costly and time-consuming chromatographic separation. mdpi.com

| Parameter | Original Method | Optimized Method |

|---|---|---|

| Cyclization Temperature | 160 °C | 85 °C |

| Heating Time | Not specified (longer) | 2 hours |

| Purification | Column Chromatography | Simple cyclization/precipitation |

| Yield | ≤ 65% | > 89% |

Further detailed optimization was demonstrated in the synthesis of quinolone carboxylic acid derivatives using a {Mo132} catalyst. Researchers systematically varied the solvent and the amount of catalyst to find the ideal conditions. The results, summarized in the table below, show that using 0.08 g of the catalyst in refluxing water provided the highest yield (97%) in the shortest reaction time (30 minutes).

| Entry | Catalyst Amount (g) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.02 | H₂O | 120 | 65 |

| 2 | 0.04 | H₂O | 90 | 78 |

| 3 | 0.06 | H₂O | 60 | 89 |

| 4 | 0.08 | H₂O | 30 | 97 |

| 5 | 0.08 | Ethanol | 180 | 55 |

| 6 | 0.08 | Acetonitrile (B52724) | 240 | 40 |

| 7 | 0.08 | Toluene | 300 | 30 |

| 8 | - | H₂O | 360 | Trace |

These examples underscore the importance of meticulous optimization of reaction parameters. By carefully selecting catalysts, solvents, and temperature, chemists can significantly enhance the efficiency, cost-effectiveness, and environmental friendliness of synthetic routes to this compound and its analogs. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Confirmation of Molecular Structure

The structural confirmation of Ethyl 8-fluoroquinoline-3-carboxylate is achieved through a suite of spectroscopic methods that probe different aspects of its molecular architecture.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its key structural features. Analysis of the compound in its neat form reveals significant peaks at specific wavenumbers, each corresponding to the vibration of a particular bond.

A strong absorption band is observed at 1711 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. rsc.org The presence of the quinoline (B57606) ring and other aromatic C-H bonds is confirmed by peaks around 3052 cm⁻¹. rsc.org Stretching vibrations corresponding to aliphatic C-H bonds in the ethyl group are observed at approximately 2990 cm⁻¹ and 2909 cm⁻¹. rsc.org Furthermore, C=C double bond stretches within the aromatic quinoline system are evidenced by absorptions at 1608 cm⁻¹, 1498 cm⁻¹, and 1474 cm⁻¹. rsc.org

Interactive Data Table: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Reference |

|---|---|---|---|

| 3052 | C-H stretch | Aromatic | rsc.org |

| 2990 | C-H stretch | Aliphatic | rsc.org |

| 2909 | C-H stretch | Aliphatic | rsc.org |

| 1711 | C=O stretch | Ester | rsc.org |

| 1608 | C=C stretch | Aromatic | rsc.org |

| 1498 | C=C stretch | Aromatic | rsc.org |

| 1474 | C=C stretch | Aromatic | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

While specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not detailed in the currently available literature, the expected spectral characteristics can be inferred from its known structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with their chemical shifts and coupling patterns influenced by the fluorine and ester substituents. Additionally, a characteristic quartet and triplet pattern would be anticipated for the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, respectively.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display a unique signal for each carbon atom in the molecule. The carbonyl carbon of the ester would appear at a characteristic downfield chemical shift. The signals for the carbons in the quinoline ring would be split due to coupling with the fluorine atom.

Mass Spectrometry: Mass spectrometry would be used to determine the compound's molecular weight and fragmentation pattern. The molecular ion peak would correspond to the exact mass of the molecule (C₁₂H₁₀FNO₂).

Purity Assessment Methodologies

Ensuring the purity of a chemical compound is critical for the reliability and reproducibility of research findings. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of quinoline derivatives.

While a specific, standardized HPLC method for this compound is not prominently published, general methods for related fluoroquinolone compounds are well-established. chemicalbook.com These methods typically employ reverse-phase chromatography with a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the quinoline ring system is strongly UV-active. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For structurally similar compounds, purity levels are often reported to be 99% or higher when analyzed by HPLC. chemicalbook.com

Structure Activity Relationship Sar and Medicinal Chemistry Insights

General Principles of SAR in Fluoroquinolone-Based Compounds

The antibacterial activity of fluoroquinolones is intrinsically linked to their chemical structure, with specific substitutions at various positions on the quinolone ring system dictating their potency, spectrum of activity, and pharmacokinetic properties. The core pharmacophore essential for antibacterial action is the 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety. Modifications at the N-1, C-3, C-6, C-7, and C-8 positions have been extensively explored to enhance the therapeutic potential of these agents.

The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. nih.govmdpi.com The C3-carboxylic acid and C4-keto groups are fundamental for binding to the DNA-gyrase complex. nih.govyoutube.com The introduction of a fluorine atom at the C-6 position was a significant breakthrough, leading to the development of fluoroquinolones with greatly improved antibacterial potency due to increased lipophilicity and enhanced cell penetration. youtube.commdpi.com

Impact of C-3 Carboxylate/Ester Modifications on Biological Profiles

The carboxylic acid group at the C-3 position is a cornerstone of the antibacterial activity of fluoroquinolones, playing a pivotal role in binding to the DNA gyrase-DNA complex. nih.gov Consequently, modifications at this position, including esterification to form compounds like Ethyl 8-fluoroquinoline-3-carboxylate, generally lead to a significant reduction or complete loss of in vitro antibacterial activity. researchgate.net

However, this modification has been strategically employed in the development of prodrugs. Ester derivatives can enhance the lipophilicity of the parent compound, potentially improving its absorption and distribution characteristics. In vivo, these esters are designed to be hydrolyzed by esterases to release the active carboxylic acid form. nih.gov For instance, certain 3-formylquinolone derivatives, which are metabolized to the corresponding 3-carboxyl compounds, have demonstrated higher in vivo activity compared to their parent drugs, suggesting a successful prodrug approach. nih.gov

Interestingly, derivatization of the C-3 carboxyl group has also been explored to shift the biological activity profile from antibacterial to anticancer. mdpi.comresearchgate.net Studies have shown that converting the C-3 carboxylic acid of norfloxacin (B1679917) to a carbonylhydrazone isostere resulted in compounds with significant cytotoxic activity against various cancer cell lines, albeit with diminished antibacterial potency. researchgate.net

Table 1: Effect of C-3 Position Modification on Biological Activity

| Modification at C-3 | Impact on Antibacterial Activity | Alternative Biological Activity | Reference |

|---|---|---|---|

| Esterification (e.g., Ethyl Ester) | Decreased or abolished in vitro activity | Potential for prodrugs with improved pharmacokinetics | nih.gov |

| Conversion to Carbonylhydrazone | Significantly poorer antibacterial activity | Enhanced cytotoxic (antitumor) activity | researchgate.net |

| Conversion to 3-Formyl derivative | Lower in vitro activity | Higher in vivo activity (prodrug effect) | nih.gov |

Influence of Substituents at the C-7 Position on Spectrum and Potency

The substituent at the C-7 position of the quinolone ring is a major determinant of the antibacterial spectrum and potency. youtube.comnih.gov This position is highly flexible, allowing for the introduction of various cyclic amine substituents that can significantly modulate the compound's activity profile.

A piperazine (B1678402) ring at the C-7 position, as seen in ciprofloxacin (B1669076), generally confers potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. mdpi.comnih.govresearchgate.net Conversely, the introduction of a pyrrolidine (B122466) ring at this position tends to enhance activity against Gram-positive bacteria. nih.govnih.gov Further modifications, such as the addition of bulky or aromatic groups to the C-7 substituent, can also influence activity. For example, the azabicyclic group in moxifloxacin (B1663623) contributes to its improved Gram-positive potency compared to gatifloxacin. nih.gov

Alkyl substitution on the piperazine or pyrrolidine ring can improve solubility and enhance activity against Gram-positive organisms. nih.gov The nature of the C-7 substituent also plays a role in the drug's interaction with efflux pumps and its affinity for CNS GABA receptors. nih.govresearchgate.net

Table 2: Influence of C-7 Substituents on Antibacterial Spectrum

| C-7 Substituent | Primary Spectrum of Activity | Example Compound(s) | Reference |

|---|---|---|---|

| Piperazine | Gram-negative bacteria (including P. aeruginosa) | Ciprofloxacin, Norfloxacin | nih.govresearchgate.net |

| Pyrrolidine | Gram-positive bacteria | Clinafloxacin, Moxifloxacin | nih.govnih.gov |

| Azabicyclic group | Enhanced Gram-positive potency | Moxifloxacin | nih.gov |

| N-methyl piperazine | Enhanced Gram-negative activity, some Gram-positive activity | Ofloxacin (B1677185), Levofloxacin (B1675101) | nih.gov |

Significance of the C-8 Fluoro Substituent and Other Halogenations

Studies comparing various C-8 substituents have shown that halogens (F, Cl, Br) and methoxy (B1213986) groups can enhance antibacterial activity, particularly against resistant mutants of organisms like Mycobacterium smegmatis and Staphylococcus aureus. nih.govnih.gov The enhancement of activity is often more pronounced with C-8 methoxy, chlorine, or bromine groups compared to a C-8 fluorine moiety. nih.govnih.gov For instance, a C-8 methoxy group has been linked to increased activity against anaerobic bacteria and can help overcome resistance in gyrA mutants. mdpi.comasm.org

However, the presence of a halogen at C-8 can also increase the potential for drug-induced photosensitivity. youtube.com In contrast, a C-8 methoxy substituent has been reported to reduce this phototoxic potential. youtube.com

Effect of N-1 Alkyl/Cyclopropyl (B3062369)/Aryl Substitutions on Efficacy

The fusion of the N-1 substituent with the C-8 position to form a tricyclic ring system, as in ofloxacin and its active S-enantiomer levofloxacin, leads to increased activity against Gram-positive bacteria. nih.govnih.gov However, this ring fusion can reduce the lethal activity of the compound in the absence of protein synthesis compared to non-fused analogs with N-1 cyclopropyl and C-8 methoxy groups. nih.govresearchgate.net

Table 3: Comparison of N-1 Substituents on Antibacterial Potency

| N-1 Substituent | Impact on Potency | Example Compound | Reference |

|---|---|---|---|

| Cyclopropyl | Optimal for high potency, especially against Gram-negatives | Ciprofloxacin | nih.govnih.gov |

| Ethyl | Less potent than cyclopropyl | Norfloxacin | nih.gov |

| Fused ring (with C-8) | Increased Gram-positive activity | Ofloxacin, Levofloxacin | nih.gov |

| 2,4-Difluorophenyl | Potent, heightens activity against anaerobes | Temafloxacin | mdpi.com |

Positional Isomerism and Stereochemistry Effects on Activity

The introduction of chiral centers into the fluoroquinolone structure can have a profound impact on biological activity, with different stereoisomers often exhibiting significantly different potencies. nih.govasm.org A prime example is ofloxacin, which is a racemic mixture. The molecule possesses a chiral center at the C-11 methyl group of its tricyclic ring system (formed by the N-1 and C-8 fusion). asm.orgnih.gov

Separation of the enantiomers revealed that the S-(-)-isomer, known as levofloxacin, is approximately 8 to 128 times more active against a range of bacteria than the R-(+)-isomer. asm.orgmedex.com.bd This stereospecificity is attributed to a better fit of the S-enantiomer into the enzyme-DNA complex. nih.gov Consequently, levofloxacin is used clinically as the pure S-enantiomer, offering enhanced efficacy and a potentially better safety profile compared to the racemic ofloxacin. mdpi.com This highlights the critical importance of stereochemistry in the design and development of potent fluoroquinolone-based agents.

Pharmacological and Biological Evaluation of Ethyl 8 Fluoroquinoline 3 Carboxylate and Its Derivatives

In Vitro Biological Activity Studies

The in vitro biological activity of ethyl 8-fluoroquinoline-3-carboxylate and its derivatives has been a subject of significant scientific investigation, primarily focusing on their potential as antimicrobial agents. These studies are crucial for determining the intrinsic potency and spectrum of activity of these compounds before any further development. The core structure, a quinoline (B57606) ring with a fluorine atom at the 8-position and a carboxylate group at the 3-position, serves as a key building block for the synthesis of various derivatives with potential biological activities. ontosight.ai

Antimicrobial Activity

Derivatives of the fluoroquinolone class, to which this compound belongs, are well-established as potent antibacterial agents. ontosight.ainih.gov Their bactericidal action stems from the inhibition of essential bacterial enzymes involved in DNA synthesis. nih.gov The versatility of the quinolone structure allows for chemical modifications, particularly at the C-7 and N-1 positions, which significantly influence the pharmacokinetic properties and the spectrum of antimicrobial activity. ontosight.ainih.gov Research has focused on synthesizing new derivatives to enhance potency, broaden the spectrum of activity, and overcome emerging bacterial resistance. nih.govnih.gov

Fluoroquinolone derivatives are renowned for their broad-spectrum activity, encompassing both Gram-positive and Gram-negative bacteria. ontosight.aimdpi.comnih.gov The specific substitutions on the quinolone ring play a critical role in determining the potency against different bacterial species. nih.govnih.gov For instance, the presence of a piperazine (B1678402) ring at the C-7 position often enhances activity against Gram-negative bacteria, while other substituents like amino pyrrolidine (B122466) can increase potency against Gram-positive organisms. nih.gov

In a study on 8-nitrofluoroquinolone derivatives, modifications at the C-7 position significantly impacted the antibacterial spectrum. It was observed that derivatives with more lipophilic groups at C-7 showed enhanced activity against Gram-positive bacteria, whereas more hydrophilic groups favored activity against Gram-negative bacteria. nih.gov For example, compound 9b (7-n-butyl substitution) and compound 11 (7-ethoxy substitution) demonstrated strong activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MICs) of approximately 0.65 µg/mL and 0.58 µg/mL, respectively. nih.gov Conversely, their activity against Gram-negative bacteria was considerably weaker. nih.gov Another derivative, compound 3 (7-chloro substitution), showed good activity against both types, with a higher potency against S. aureus (MIC ≈ 0.97 µg/mL) compared to E. coli (MIC ≈ 4.7 µg/mL). nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Fluoroquinolone Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values of various fluoroquinolone derivatives against representative Gram-positive and Gram-negative bacteria.

| Compound | C-7 Substituent | Gram-Positive Bacteria (S. aureus) MIC (µg/mL) | Gram-Negative Bacteria (E. coli) MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 3 | -Cl | ~0.97 | ~4.7 | nih.gov |

| 9b | -n-butyl | ~0.65 | ~15.0 | nih.gov |

| 9g | -p-toluidine | ~1.2 | ~8.8 | nih.gov |

| 11 | -ethoxy | ~0.58 | ~37.5 | nih.gov |

While primarily known for their antibacterial effects, certain quinoline and fluoroquinolone derivatives have also been investigated for antifungal properties. ontosight.ai Some studies have reported that specific derivatives exhibit activity against various fungal species. mdpi.comresearchgate.net For instance, 8-hydroxyquinoline (B1678124) derivatives have shown broad-spectrum antifungal activity. researchgate.net

More specifically, research has explored the synergistic effects of fluoroquinolone compounds with existing antifungal drugs. nih.govresearchgate.net One study identified a fluoroquinolone derivative, NE-E07, which significantly potentiated the antifungal activity of caspofungin, an echinocandin drug, against Aspergillus fumigatus. nih.govresearchgate.net This synergistic effect was observed even against echinocandin-resistant strains. nih.gov However, this potentiation was specific to A. fumigatus and was not seen against Candida albicans or Cryptococcus neoformans. nih.gov It is important to note that many common fluoroquinolones, such as ciprofloxacin (B1669076) and norfloxacin (B1679917), did not exhibit this synergistic effect, suggesting that the unique structure of certain derivatives is critical for this activity. nih.gov

The bactericidal effect of fluoroquinolones is achieved through the direct inhibition of bacterial DNA synthesis. nih.gov This is accomplished by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. ontosight.ainih.gov These enzymes are crucial for managing DNA topology, including replication, recombination, and repair. ontosight.ai By inhibiting these enzymes, fluoroquinolones lead to the stabilization of enzyme-DNA complexes, which results in double-strand breaks in the bacterial DNA and ultimately causes cell death. ontosight.aiyoutube.comoup.com

Bacterial DNA gyrase, a type II topoisomerase, is a primary target of fluoroquinolones, especially in Gram-negative bacteria. youtube.comnih.gov This enzyme is responsible for introducing negative supercoils into the DNA, a process necessary to relieve the topological stress that occurs during DNA replication and transcription. youtube.com DNA gyrase is a tetramer composed of two GyrA and two GyrB subunits. nih.gov Fluoroquinolones bind to the complex formed by DNA gyrase and DNA, rather than to the enzyme alone. youtube.comoup.com This binding traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break, leading to the accumulation of lethal double-stranded breaks. oup.comnih.gov The carboxyl group at the C-3 position and the ketone at the C-4 position of the quinolone core are essential for this interaction, often mediated by a water-magnesium ion bridge. oup.com

Topoisomerase IV is the other critical type II topoisomerase targeted by fluoroquinolones and is generally the primary target in Gram-positive bacteria, such as Staphylococcus aureus. nih.govyoutube.com This enzyme is structurally similar to DNA gyrase and consists of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively. nih.gov The main function of topoisomerase IV is to decatenate, or separate, the interlinked daughter chromosomes following DNA replication, allowing them to segregate into new daughter cells. youtube.com The mechanism of inhibition by fluoroquinolones is similar to that of DNA gyrase; the drug stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands and leading to cell death. nih.govacs.org The ability of some fluoroquinolones to dually target both DNA gyrase and topoisomerase IV is advantageous, as it may reduce the likelihood of bacteria developing resistance through single-target mutations. nih.govacs.org

Mechanisms of Bacterial Resistance to Quinolones

Bacteria have developed several mechanisms to counteract the effects of quinolone antibiotics, leading to resistance. This resistance is a significant clinical challenge and typically arises from a combination of factors rather than a single alteration. microbiologyresearch.org The primary mechanisms can be categorized into three main groups: alterations in the drug's target enzymes, reduced drug accumulation within the bacterial cell, and plasmid-mediated resistance. microbiologyresearch.orgoup.comnih.gov

The primary targets for quinolones are two essential bacterial enzymes known as type II topoisomerases: DNA gyrase and topoisomerase IV. microbiologyresearch.orgnih.gov Genetic mutations in the genes that code for these enzymes—specifically in regions known as the quinolone resistance-determining regions (QRDRs)—can alter the enzyme structure. microbiologyresearch.org These structural changes reduce the binding affinity of the quinolone drug to the enzyme-DNA complex, rendering the drug less effective. microbiologyresearch.orgbohrium.com In gram-negative bacteria, the initial mutations often occur in the DNA gyrase, while in gram-positive bacteria, topoisomerase IV is typically the first to be altered. oup.com The accumulation of mutations in both enzymes can lead to high-level resistance. nih.gov

Another major resistance strategy involves reducing the intracellular concentration of the quinolone. Bacteria can achieve this in two ways: by decreasing the drug's entry or by actively pumping it out. oup.comnih.gov In gram-negative bacteria, the outer membrane contains protein channels called porins that allow for passive diffusion of substances like quinolones into the cell. oup.com Mutations that lead to decreased expression of these porin proteins can limit the amount of drug that enters the bacterium. oup.com Additionally, many bacteria possess efflux pumps, which are membrane proteins that can actively transport a wide range of compounds, including quinolones, out of the cell. oup.combohrium.com Overexpression of these efflux pumps can significantly lower the intracellular drug concentration, preventing it from reaching its target enzymes in sufficient quantities to be effective. oup.com

Finally, resistance can be acquired through horizontal gene transfer of plasmids. oup.combohrium.com These plasmids can carry genes, such as the qnr genes, which produce proteins that protect the target enzymes (DNA gyrase and topoisomerase IV) from the action of quinolones. bohrium.comoup.com While the presence of qnr genes alone may only confer a low level of resistance, it can facilitate the selection of other, higher-level resistance mutations. nih.govoup.com Some plasmids may also carry genes for enzymes that can modify the quinolone drug itself or for additional efflux pumps. microbiologyresearch.orgnih.gov

Anticancer Activity

While initially developed as antibacterial agents, fluoroquinolones and their derivatives have demonstrated significant potential as anticancer agents. researchgate.netnih.gov Their ability to interact with topoisomerase enzymes, which are crucial for DNA replication in both bacterial and eukaryotic cells, forms the basis of this anticancer potential. nih.govmdpi.com Structural modifications to the basic quinolone scaffold can shift their selectivity from prokaryotic to eukaryotic topoisomerases, enhancing their effectiveness against cancer cells. mdpi.com Research has focused on synthesizing novel fluoroquinolone derivatives with improved lipophilicity and specific substitutions to augment their antiproliferative capabilities. nih.gov The presence of a fluorine atom at the C-6 position is considered important for anticancer activity, and further substitutions, such as at the C-8 position, can increase this effectiveness. researchgate.netmdpi.com

Antiproliferative Effects on Human Cancer Cell Lines

Derivatives of the 8-fluoroquinoline-3-carboxylate scaffold have shown promising antiproliferative activity against various human cancer cell lines. nih.gov For instance, a series of lipophilic fluoroquinolones featuring a 7,8-ethylene diamine chelator bridge demonstrated potent cytotoxicity against a panel of colorectal cancer (CRC) cell lines. nih.gov One of the most active compounds in this series, which featured a p-fluoroaniline substitution, exhibited IC₅₀ values in the nanomolar to low micromolar range, indicating high potency that in some cases surpassed that of the conventional chemotherapy drug cisplatin (B142131). nih.gov

Another study examined a related derivative, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and found significant growth inhibition of HeLa (cervical cancer) and B16 (murine melanoma) cancer cells. nih.gov This highlights that modifications at the C-8 position, whether with a nitro group or as part of a larger chelating structure, are critical for the antiproliferative effects of these compounds. nih.govnih.gov

Below is a table summarizing the antiproliferative activity of a representative 8-amino-fluoroquinolone derivative against various cancer cell lines.

| Cell Line | Cancer Type | Compound IC₅₀ (µM) nih.gov | Cisplatin IC₅₀ (µM) nih.gov |

|---|---|---|---|

| HCT116 | Colorectal Carcinoma | 0.6 | 1.0 |

| SW620 | Colorectal Adenocarcinoma | 0.16 | 1.6 |

| HT29 | Colorectal Adenocarcinoma | 1.3 | 1.9 |

| CACO2 | Colorectal Adenocarcinoma | 1.4 | 2.8 |

| SW480 | Colorectal Adenocarcinoma | 1.2 | 2.1 |

Molecular Mechanisms of Anticancer Action

The anticancer effects of this compound and its derivatives are attributed to several molecular mechanisms that disrupt cancer cell proliferation and survival. These mechanisms primarily involve the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting key enzymes required for DNA maintenance.

Induction of Apoptosis (e.g., Caspase-9 and -3 activation)

A key mechanism by which fluoroquinolone derivatives exert their anticancer effects is through the induction of apoptosis. mdpi.com Apoptosis is a controlled process of cell death that is essential for eliminating damaged or cancerous cells. This process can be initiated through intrinsic or extrinsic pathways, both of which converge on the activation of a family of proteases called caspases. nih.govnih.gov

Research on a closely related compound, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, demonstrated that its cytotoxic effect on cancer cells was mediated by apoptosis. nih.gov Specifically, the study observed the activation of caspase-9 and caspase-3. nih.gov Caspase-9 is a key initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis, while caspase-3 is a critical effector caspase that carries out the final steps of cell demolition. nih.govnih.gov The activation of this caspase cascade confirms that these fluoroquinolone derivatives can trigger the intrinsic apoptotic pathway, leading to the death of cancer cells. nih.gov

Cell Cycle Arrest (e.g., G2/M and S phases)

In addition to inducing apoptosis, fluoroquinolone derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. mdpi.comnih.gov The cell cycle is a series of phases (G1, S, G2, and M) that cells go through to divide and replicate. Disrupting this cycle can prevent cancer cells from multiplying.

Studies on various fluoroquinolones have shown their ability to halt the cell cycle at different phases. For instance, some ciprofloxacin derivatives have been found to induce cell cycle arrest in the S-phase, which is the phase of DNA synthesis. nih.gov Other related compounds, such as gatifloxacin, have been shown to arrest pancreatic cancer cells in both the S and G2 phases. nih.gov The G2/M checkpoint prevents cells with damaged DNA from entering mitosis (M phase). nih.gov By causing arrest at these critical checkpoints, the compounds prevent the proliferation of cancer cells, which can subsequently lead to apoptosis. mdpi.comnih.gov

Inhibition of Mammalian Topoisomerase I and II

The foundational mechanism for the anticancer activity of many quinolone-based compounds is the inhibition of mammalian topoisomerase enzymes, particularly topoisomerase I and II. mdpi.com These enzymes are vital for managing the topological state of DNA during replication, transcription, and repair. nih.govmdpi.com Human cancer cells, which are characterized by rapid proliferation, are highly dependent on the activity of these enzymes, making them attractive targets for chemotherapy. nih.gov

Fluoroquinolone derivatives can poison these enzymes by stabilizing the transient covalent complex formed between the topoisomerase and DNA. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks. nih.gov These breaks are highly toxic to the cell and can trigger cell cycle arrest and apoptosis. nih.gov The chemical structure of the quinolone, including the core ring and specific substitutions, is crucial for its interaction with eukaryotic topoisomerase II. mdpi.com Notably, studies have indicated that a fluorine atom at the C-8 position of the quinolone scaffold can increase the compound's potency against eukaryotic topoisomerase II, thereby enhancing its cytotoxic potential against cancer cells. nih.gov

Modulation of MicroRNA Maturation

Recent research has illuminated the role of quinolone derivatives in the modulation of microRNA (miRNA) maturation, presenting a novel mechanism for their anticancer effects. While specific studies on this compound are emerging, the broader class of quinolones has been shown to interfere with the miRNA processing machinery.

One study identified a fluoroquinolone derivative, compound 33, which demonstrated significant anti-ovarian cancer activity. nih.gov This activity was found to be dependent on its interaction with the TAR RNA-binding protein (TRBP), a key component of the Dicer complex which is essential for miRNA maturation. nih.gov The binding of this quinolone derivative to TRBP leads to a modulation of both siRNA and miRNA maturation processes. nih.gov This interference with miRNA processing disrupts the regulation of gene expression, contributing to the compound's anticancer effects. nih.gov Notably, this quinolone derivative exhibited a stronger binding affinity for TRBP and greater potency against ovarian cancer cells compared to enoxacin, another quinolone known to modulate miRNA maturation. nih.gov These findings suggest that targeting the miRNA maturation pathway with quinolone-based compounds represents a promising avenue for the development of novel cancer therapeutics. nih.gov

Other Reported Mechanisms (e.g., tubulin polymerization, IL-6 suppression, angiogenesis)

Beyond the direct interaction with DNA and topoisomerases, this compound and its derivatives exert their anticancer effects through a variety of other mechanisms, including the inhibition of tubulin polymerization, suppression of interleukin-6 (IL-6), and inhibition of angiogenesis.

Tubulin Polymerization Inhibition:

Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division and proliferation. nih.govnih.govglobalresearchonline.net By binding to the colchicine (B1669291) binding site of β-tubulin, these compounds disrupt the formation of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov For instance, a series of novel quinoline derivatives demonstrated significant antiproliferative activity against various cancer cell lines, with the most potent compound showing an IC50 value of 17 ± 0.3 μM for tubulin polymerization inhibition. rsc.org Molecular docking studies have further elucidated the interaction of these quinoline derivatives with key amino acid residues in the colchicine binding pocket, providing a structural basis for their mechanism of action. nih.gov

IL-6 Suppression:

The pro-inflammatory cytokine Interleukin-6 (IL-6) is known to play a crucial role in tumor growth and progression. Quinolone derivatives have been shown to suppress the production of IL-6 in various cancer models. nih.gov For example, a study on novel 1,2,4-triazine-quinoline hybrids demonstrated their ability to inhibit the production of IL-6 in LPS-activated macrophage cells, with some compounds being more potent than the reference drugs celecoxib (B62257) and diclofenac. nih.gov This suppression of IL-6 is a key component of the anti-inflammatory and potential anticancer activity of these compounds.

Angiogenesis Inhibition:

Synergy with Conventional Chemotherapeutic Agents

An important aspect of the therapeutic potential of this compound and its derivatives is their ability to act synergistically with conventional chemotherapeutic agents, potentially enhancing their efficacy and overcoming drug resistance.

Research has shown that certain quinolone derivatives can work in concert with drugs like cisplatin to achieve a greater anticancer effect than either agent alone. nih.gov For example, a novel fluoroquinolone derivative, when used in combination with cisplatin, demonstrated a synergistic effect against cisplatin-resistant ovarian cancer cells. nih.gov This suggests that quinolone-based compounds may help to resensitize resistant tumors to standard chemotherapy.

Furthermore, quinoline-chalcone hybrids have been investigated for their synergistic anticancer effects with doxorubicin (B1662922) in colon cancer cell lines. rsc.org The combination of these hybrids with doxorubicin resulted in a significant enhancement of cytotoxicity, indicating a promising strategy for combination therapy. rsc.org

The mechanisms underlying this synergy are likely multifactorial, involving the distinct but complementary modes of action of the quinolone derivatives and the conventional chemotherapeutic agents. For instance, while cisplatin primarily acts by forming DNA adducts, the quinolone derivative may simultaneously modulate miRNA maturation or inhibit other crucial cellular processes, leading to a more comprehensive and effective antitumor response. nih.gov

Antiviral Activity

The quinoline scaffold, a core component of this compound, is a well-established pharmacophore in the development of antiviral agents. nih.gov Derivatives of quinoline have demonstrated significant activity against a broad spectrum of viruses, including human immunodeficiency virus (HIV), herpesviruses, and feline immunodeficiency virus (FIV). nih.govnih.govnih.gov

Inhibition of Viral Replication (e.g., HIV, Herpesviruses, Feline Immunodeficiency Virus)

HIV:

Quinolone derivatives have shown considerable promise as anti-HIV agents, targeting various stages of the viral life cycle. cup.edu.inresearchgate.net Notably, the FDA-approved integrase inhibitor, elvitegravir, is a quinolone derivative, highlighting the potential of this chemical class in HIV therapy. researchgate.net Other quinoline derivatives have been found to inhibit HIV-1 reverse transcriptase and ribonuclease H (RNase H), crucial enzymes for viral replication. nih.gov Some derivatives also act as entry inhibitors, preventing the virus from fusing with the host cell. nih.gov

Herpesviruses:

A class of 4-hydroxyquinoline-3-carboxamides has been identified as potent, broad-spectrum inhibitors of herpesviruses, including human cytomegalovirus (HCMV), herpes simplex virus type 1 and 2 (HSV-1, HSV-2), and varicella-zoster virus (VZV). nih.gov These compounds act as non-nucleoside inhibitors of the viral DNA polymerase, demonstrating a strong correlation between polymerase inhibition and antiviral activity. nih.gov Other quindoline (B1213401) derivatives have also shown significant anti-HSV-1 activity, with IC50 values in the nanomolar range. researchgate.net

Feline Immunodeficiency Virus (FIV):

Given the similarities between FIV and HIV, quinolone derivatives have also been investigated for their activity against this feline lentivirus. nih.gov Studies on various 8-difluoromethoxy-4-quinolone derivatives have demonstrated their ability to inhibit FIV production in chronically infected cells in a dose-dependent manner. nih.gov These findings suggest that the quinolone scaffold is a valuable starting point for the development of anti-FIV therapeutics. nih.gov

Specific Viral Target Modulation (e.g., Tat-mediated transactivation)

A key mechanism through which some quinolone derivatives exert their anti-HIV activity is by inhibiting Tat-mediated transactivation of the HIV-1 long terminal repeat (LTR). nih.gov The HIV-1 Tat protein is essential for viral replication, as it binds to the trans-activation-responsive region (TAR) of the viral RNA, enhancing transcriptional elongation. nih.gov

One 6-aminoquinolone derivative, WM5, has been shown to bind with high affinity to the bulge region of TAR RNA. nih.gov This binding disrupts the interaction between Tat and TAR, leading to a significant, dose-dependent inhibition of Tat-mediated transactivation. nih.gov This specific targeting of a crucial viral regulatory process highlights a distinct and promising mechanism for the development of anti-HIV drugs based on the quinoline structure.

Other Biological Activities

In addition to their anticancer and antiviral properties, this compound and its derivatives have been investigated for a range of other biological activities, including antibacterial, antifungal, and anti-inflammatory effects.

Antibacterial Activity:

The quinolone and fluoroquinolone class of compounds are well-known for their broad-spectrum antibacterial activity. mdpi.com They primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. mdpi.com While the focus of this article is not on antibacterial properties, it is a hallmark of this chemical class.

Antifungal Activity:

Several quinoline derivatives have demonstrated notable antifungal activity. nih.gov For example, certain 8-hydroxyquinoline derivatives have been shown to be effective against various fungal species. nih.gov

Anti-inflammatory Activity:

The anti-inflammatory properties of quinoline derivatives have also been explored. researchgate.net Some compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6, as discussed in section 5.1.2.2.5. This activity is relevant not only for inflammatory diseases but also for cancer, where inflammation is a key component of the tumor microenvironment.

Anti-inflammatory Properties

The anti-inflammatory potential of the quinoline-3-carboxylic acid scaffold, the parent acid of this compound, has been demonstrated in preclinical models. Studies on various quinoline derivatives have shown notable anti-inflammatory effects. For instance, selected quinoline-3-carboxylic acids exerted significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. researchgate.net

Immunomodulatory Effects

Fluoroquinolones (FQs) are recognized for their ability to modulate the immune system, an effect that is distinct from their antimicrobial action. nih.gov These compounds can influence both cellular and humoral immunity. nih.gov The general trend observed is a decrease in the synthesis of pro-inflammatory cytokines. nih.gov A review of multiple studies confirms that FQs can attenuate cytokine responses in vivo. nih.gov

The immunomodulatory activity of FQs is attributed to several intracellular mechanisms:

Effect on Phosphodiesterases: FQs can affect phosphodiesterase activity, leading to an accumulation of intracellular cyclic AMP (cAMP). researchgate.netmdpi.com Elevated cAMP is known to activate downstream signaling that can inhibit the secretion of inflammatory cytokines. researchgate.net

Inhibition of Transcription Factors: A key mechanism is the inhibition of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1), which are central to the inflammatory response. nih.govmdpi.com

Modulation of Cytokine Release: A study on a related derivative, ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, demonstrated a complex immunomodulatory profile. It was found to effectively induce the release of both pro- and anti-inflammatory TH1, TH2, and TH17 cytokines from RAW 264.7 macrophages even at low doses. nih.gov

These findings suggest that the immunomodulatory effects of quinoline derivatives are multifaceted, involving the intricate regulation of cytokine networks and intracellular signaling pathways. nih.govmdpi.com

Table 1: General Immunomodulatory Mechanisms of Fluoroquinolones

| Mechanism | Description | Key Molecules Involved |

| Phosphodiesterase Inhibition | Leads to the accumulation of intracellular cyclic AMP (cAMP), which has anti-inflammatory properties. researchgate.netmdpi.com | Phosphodiesterase, cAMP, Protein Kinase A (PKA) researchgate.netmdpi.com |

| Transcription Factor Inhibition | Suppresses the activity of key transcription factors that regulate the expression of pro-inflammatory genes. nih.govmdpi.com | NF-κB, AP-1 nih.govmdpi.com |

| Cytokine Synthesis Modulation | Decreases the production of pro-inflammatory cytokines while sometimes enhancing colony-stimulating factors. researchgate.netnih.gov | IL-1, TNF-α researchgate.netnih.gov |

Antioxidant Activity

The antioxidant potential of quinoline derivatives has been explored, yielding varied results that highlight the importance of the specific molecular structure. While some studies have shown that certain quinoline-3-carboxylic acids lack significant radical scavenging capacities against 2,2-diphenyl-1-picrylhydrazyl (DPPH), other derivatives of the quinoline scaffold exhibit potent antioxidant effects. researchgate.netresearchgate.net

For example, 5-amino-8-hydroxyquinoline was identified as a more potent antioxidant than the standard α-tocopherol in one study. researchgate.net The antioxidant mechanism for some functionalized fluoroquinolones is thought to involve metal chelation. researchgate.net Structural features such as C-8/C-7 ethylene (B1197577) diamine chelator groups, lipophilicity, and the capacity for hydrogen bonding are considered key for antioxidant effectiveness. researchgate.net This suggests that while the basic quinoline-3-carboxylate structure may not be a strong antioxidant, appropriate functionalization can confer significant antioxidant activity. researchgate.netresearchgate.net

In Vivo Preclinical Pharmacological Investigations

In vivo studies are essential to understand the efficacy, safety, and pharmacokinetic profile of new chemical entities. While specific data for this compound is limited, research on related quinoline derivatives provides insights into the potential preclinical profile of this class of compounds.

Efficacy Studies in Animal Models

Efficacy studies in animal models have demonstrated the therapeutic potential of the quinoline core structure. For instance, a series of quinoline-4-carboxamide derivatives showed potent oral in vivo activity in a P. berghei mouse model of malaria. nih.gov One compound in this series led to a 93% reduction in parasitemia when administered orally. nih.gov Another optimized compound from the same class demonstrated a complete cure in the same mouse model. acs.org

A critical consideration for ester compounds like this compound is that they may function as prodrugs. It is expected that an ester form of a fluoroquinolone may not exhibit in vitro activity but could demonstrate in vivo efficacy following hydrolysis to its active carboxylic acid form. mdpi.com

Toxicological Assessment (e.g., cytotoxicity profiles, tissue-specific effects)

Toxicological assessment is crucial for evaluating the safety profile of new compounds. Studies on a structurally similar compound, ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, provide relevant toxicological data. nih.gov This derivative exhibited significant growth inhibition against HeLa (cervical cancer) and B16 (murine melanoma) cancer cells. nih.gov The mechanism of cytotoxicity was found to be mediated through apoptosis, involving the activation of caspase-9 and caspase-3. nih.gov

However, at higher concentrations, tissue-specific toxic effects were observed. Following a 72-hour treatment, the two highest concentrations tested (50µM and 100µM) induced a toxic effect on reconstructed human epidermis tissues (EpiDerm™), with structural changes in the tissue noted at the 100µM concentration. nih.gov

Table 2: Cytotoxicity Profile of a Related Fluoroquinolone Derivative

| Cell/Tissue Type | Effect | Concentration | Mechanism |

| HeLa, B16 Cancer Cells | Significant growth inhibition nih.gov | 1-100µM | Apoptosis via Caspase-9 and -3 activation nih.gov |

| Reconstructed Human Epidermis | Toxic effect nih.gov | 50µM and 100µM | Not specified |

| Reconstructed Human Epidermis | Structural changes in tissue nih.gov | 100µM | Not specified |

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations

The pharmacokinetic properties of newer fluoroquinolones are generally well-described, featuring wide distribution into tissues and fluids and prolonged elimination half-lives that often support single daily administration. nih.gov For many compounds in this class that are predominantly eliminated by the kidneys, dosage adjustments in the presence of renal disease are necessary. nih.gov A significant interaction that can reduce absorption and bioavailability is with multivalent cations, such as those found in antacids. nih.gov

As an illustrative example from a related class, an in vivo pharmacokinetic study in mice for a quinoline-4-carboxamide derivative revealed low clearance, a moderate volume of distribution, and a good half-life. nih.gov However, its oral bioavailability was poor at 15%. nih.gov

Pharmacodynamic relationships for fluoroquinolones are also well-established. Their bactericidal activity is often maximized when the ratio of the peak plasma drug concentration (Cmax) to the minimum inhibitory concentration (MIC) or the ratio of the area under the concentration-time curve (AUC) to the MIC exceeds certain thresholds. nih.gov

Computational Chemistry and Molecular Modeling Applications

Ligand-Protein Interaction Studies

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a specific protein target. For Ethyl 8-fluoroquinoline-3-carboxylate, these studies are crucial in identifying potential protein receptors and understanding the molecular basis of its activity. While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, a wealth of information can be gleaned from studies on structurally similar fluoroquinolone derivatives.

These studies often target bacterial enzymes such as DNA gyrase and topoisomerase IV, which are the primary targets of fluoroquinolone antibiotics. The core quinoline (B57606) scaffold is known to engage in crucial interactions within the enzyme's active site. For instance, the quinoline nitrogen can form hydrogen bonds with key amino acid residues, while the aromatic rings can participate in π-π stacking interactions. nih.gov The 3-carboxyl group is also vital for binding, often chelating with magnesium ions and forming hydrogen bonds that stabilize the ligand-protein complex. nih.gov

The 8-fluoro substituent on this compound is expected to influence its electronic properties and steric interactions within the binding pocket. Fluorine atoms can alter the molecule's electrostatic potential and participate in favorable orthogonal multipolar interactions. Docking studies on other fluoroquinolones have shown that substitutions at this position can significantly impact binding affinity and antibacterial spectrum. aip.org

Table 1: Key Intermolecular Interactions in Fluoroquinolone-Protein Complexes

| Interaction Type | Interacting Groups (Ligand) | Interacting Groups (Protein/Environment) | Significance |

| Hydrogen Bonding | Quinolone Nitrogen, Carboxyl Group | Amino Acid Residues (e.g., Ser, Asp) | Anchors the ligand in the binding site. |

| π-π Stacking | Quinoline Aromatic Rings | Aromatic Amino Acid Residues (e.g., Tyr, Phe) | Stabilizes the complex. |

| Metal Ion Chelation | Carboxyl and Carbonyl Groups | Magnesium Ions (Mg²⁺) | Crucial for inhibiting enzyme function. |

| Hydrophobic Interactions | Ethyl Group, Quinolone Scaffold | Hydrophobic Pockets in the Active Site | Enhances binding affinity. |

This table is a generalized representation based on studies of various fluoroquinolone derivatives.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. For this compound, MD simulations can complement docking studies by assessing the stability of its predicted binding poses within a target protein.

Simulations of related quinoline-3-carboxamide (B1254982) derivatives have been used to analyze the stability of protein-ligand complexes, showing that the quinoline nitrogen's interaction with the hinge region of kinases contributes to their inhibitory activity. mdpi.com In the context of antibacterial targets, MD simulations of fluoroquinolones bound to DNA gyrase have revealed the dynamic nature of the interactions and the importance of water molecules in mediating binding. These simulations can help to refine the understanding of how compounds like this compound exert their effects at a molecular level.

Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of hydrogen bond persistence throughout the simulation. Such studies on analogs suggest that the ethyl ester and fluoro-substituent of this compound would influence the flexibility and solvation of the molecule within the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds and guide the design of more potent molecules.

Numerous QSAR studies have been conducted on fluoroquinolone derivatives to understand the structural requirements for their antibacterial activity. aip.orgresearchgate.netaip.org These studies typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

For this compound, a QSAR model developed for fluoroquinolones could predict its antibacterial potency based on its specific structural features. For example, the model might indicate that the presence of a fluorine atom at position 8 contributes positively to the activity, while the ethyl ester at position 3 has a specific optimal size and hydrophobicity. The general findings from QSAR studies on fluoroquinolones suggest that modifications at various positions of the quinolone ring significantly influence their biological activity. nih.gov

Table 2: Common Descriptors Used in QSAR Models for Fluoroquinolones

| Descriptor Type | Examples | Relevance to Activity |

| Electronic | Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Influences ligand-protein electrostatic interactions and reactivity. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Determines the fit of the molecule within the binding pocket. |